(S)-Imazamox

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

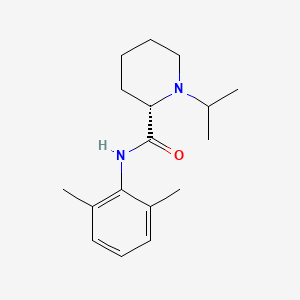

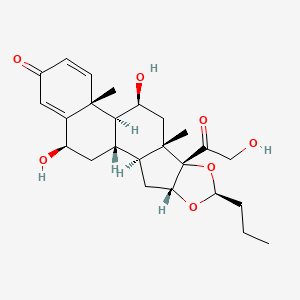

(S)-Imazamox is a chiral herbicide belonging to the imidazolinone class of compounds. It is widely used in agriculture to control a broad spectrum of weeds in various crops, including soybeans, sunflowers, and legumes. The compound is known for its selective action, targeting specific enzymes in plants, which makes it an effective and environmentally friendly herbicide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Imazamox involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 2-chloro-4,5-dimethylpyridine with ethyl 2-aminopropanoate under basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the imidazolinone ring.

Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalyst Optimization: Employing highly selective catalysts to improve the enantiomeric purity of the final product.

Purification: Advanced purification techniques such as crystallization and chromatography are used to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Imazamox undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products:

Oxidation Products: Corresponding oxides and hydroxylated derivatives.

Reduction Products: Reduced imidazolinone derivatives.

Substitution Products: Various substituted imidazolinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-Imazamox has a wide range of applications in scientific research, including:

Agricultural Chemistry: Used extensively in the study of herbicide resistance and the development of new herbicidal formulations.

Biological Research: Investigated for its effects on plant physiology and biochemistry, particularly in understanding enzyme inhibition mechanisms.

Medicinal Chemistry:

Environmental Science: Studied for its environmental impact, degradation pathways, and the development of bioremediation strategies.

Wirkmechanismus

(S)-Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their eventual death. The molecular targets and pathways involved include the binding of this compound to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions.

Vergleich Mit ähnlichen Verbindungen

Imazapyr: Another imidazolinone herbicide with a similar mode of action but different selectivity and spectrum of activity.

Imazethapyr: Similar to (S)-Imazamox but with variations in its chemical structure that affect its herbicidal properties.

Imazapic: Shares the imidazolinone core structure but differs in its application and environmental behavior.

Uniqueness of this compound: this compound is unique due to its high selectivity for certain crops, allowing for effective weed control without harming the desired plants. Its chiral nature also contributes to its specificity and reduced environmental impact compared to its racemic counterparts.

Eigenschaften

CAS-Nummer |

355838-61-8 |

|---|---|

Molekularformel |

C15H19N3O4 |

Molekulargewicht |

305.334 |

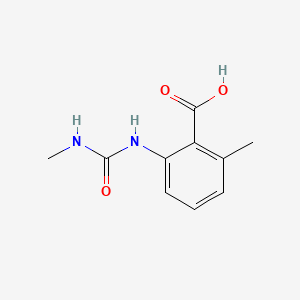

IUPAC-Name |

5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |

InChI-Schlüssel |

NUPJIGQFXCQJBK-HNNXBMFYSA-N |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C |

Synonyme |

5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid; 2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid |

Herkunft des Produkts |

United States |

Q1: The research emphasizes the importance of understanding enantioselectivity in pesticide risk assessment. Why is it crucial to investigate the different enantiomers of chiral herbicides like Imazamox, and what are the potential implications for environmental and human health?

A2: Many pesticides, including Imazamox, are chiral compounds, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Crucially, these enantiomers can exhibit different biological activities. [] Investigating the specific effects of each enantiomer, such as (S)-Imazamox, is essential because:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570552.png)

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)